molecular formula C8H6FN3O2 B15255819 6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

Cat. No.: B15255819
M. Wt: 195.15 g/mol
InChI Key: FPGGDVOGOIWZEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboximidamide group to an amine.

    Substitution: Halogenation or alkylation at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of 6-Fluoro-1,3-benzoxazole-2-carboximidamide.

    Reduction: Formation of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-amine.

    Substitution: Formation of various halogenated or alkylated derivatives of the benzoxazole ring.

Mechanism of Action

The mechanism of action of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

InChI

InChI=1S/C8H6FN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12)

InChI Key

FPGGDVOGOIWZEW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)OC(=N2)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(=NO)N

Origin of Product

United States

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